molecular formula C24H21Cl2N3O2S B7730781 MFCD02979404

MFCD02979404

Cat. No.: B7730781
M. Wt: 486.4 g/mol
InChI Key: ZMNUDWNZLDJRJL-QGOAFFKASA-N
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Description

The compound identified as “MFCD02979404” is a chemical entity with unique properties and applications This compound is of significant interest in various fields of science and industry due to its distinctive chemical structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD02979404” involves specific chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes steps such as condensation, cyclization, or substitution reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on efficiency, cost-effectiveness, and environmental sustainability. Techniques such as solvent recycling, waste minimization, and energy-efficient processes are employed to ensure the large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

“MFCD02979404” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert “this compound” into its reduced forms, which may have different applications.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

The reactions involving “this compound” typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products with high selectivity and yield.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used

Scientific Research Applications

“MFCD02979404” has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent or intermediate in organic synthesis, enabling the development of new chemical entities and materials.

    Biology: In biological research, “this compound” may be used to study biochemical pathways, enzyme interactions, and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate or a tool for drug discovery and development.

    Industry: In industrial applications, “this compound” is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which “MFCD02979404” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in biochemical and physiological processes. The detailed mechanism of action depends on the specific application and context in which the compound is used.

Properties

IUPAC Name

(E)-3-(2-butoxyphenyl)-2-cyano-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3O2S/c1-2-3-10-31-22-7-5-4-6-17(22)13-18(14-27)23(30)29-24-28-15-19(32-24)11-16-8-9-20(25)21(26)12-16/h4-9,12-13,15H,2-3,10-11H2,1H3,(H,28,29,30)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNUDWNZLDJRJL-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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